molecular formula C16H17N3O3S B4929020 4-(2-oxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide

4-(2-oxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide

Cat. No. B4929020
M. Wt: 331.4 g/mol
InChI Key: ZUOHGIAZFOGXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-oxo-1-pyrrolidinyl)-N-(3-pyridinylmethyl)benzenesulfonamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as OPB-9195 and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

OPB-9195 works by inhibiting the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of carbonic anhydrase activity can lead to a decrease in tumor growth and inflammation.
Biochemical and Physiological Effects:
OPB-9195 has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit tumor growth in several types of cancer, including breast, prostate, and lung cancer. OPB-9195 has also been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines. In addition, it has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

OPB-9195 has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase enzymes, making it useful for studying the role of these enzymes in various biological processes. It is also relatively easy to synthesize, allowing for large-scale production. However, there are some limitations to using OPB-9195 in lab experiments. It has a short half-life, meaning that it may need to be administered frequently to maintain its effects. In addition, it has been found to have some toxicity in animal studies, which may limit its use in some experiments.

Future Directions

There are several future directions for research on OPB-9195. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the optimal dosing and administration schedule for OPB-9195 in cancer patients. In addition, research is needed to determine the safety and efficacy of combining OPB-9195 with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the role of carbonic anhydrase enzymes in other biological processes. Further studies are needed to determine the potential therapeutic uses of OPB-9195 in these processes.

Synthesis Methods

The synthesis of OPB-9195 involves several steps. First, 4-nitrobenzenesulfonyl chloride is reacted with 3-pyridinemethanol to produce the intermediate 4-nitrobenzenesulfonate ester. Next, this intermediate is reacted with pyrrolidine-2-one to produce the final product, OPB-9195. The synthesis of OPB-9195 has been optimized to produce high yields and purity.

Scientific Research Applications

OPB-9195 has been studied for its potential use in scientific research. It has been found to be a potent inhibitor of several enzymes, including carbonic anhydrase IX and XII, which are overexpressed in many types of cancer. OPB-9195 has also been found to have anti-inflammatory and neuroprotective effects.

properties

IUPAC Name

4-(2-oxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c20-16-4-2-10-19(16)14-5-7-15(8-6-14)23(21,22)18-12-13-3-1-9-17-11-13/h1,3,5-9,11,18H,2,4,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOHGIAZFOGXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-oxopyrrolidin-1-yl)-N-(pyridin-3-ylmethyl)benzenesulfonamide

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